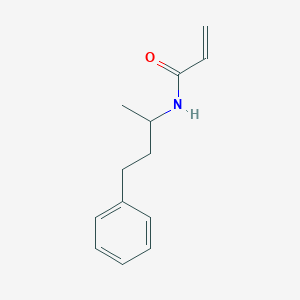

N-(1-Methyl-3-phenylpropyl)acrylamide

Descripción

Propiedades

Fórmula molecular |

C13H17NO |

|---|---|

Peso molecular |

203.28 g/mol |

Nombre IUPAC |

N-(4-phenylbutan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C13H17NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |

Clave InChI |

RGYUTQYBPYGEPW-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC1=CC=CC=C1)NC(=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Solvent Selection

Dissolving 1-methyl-3-phenylpropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen or argon ensures minimal oxidation side reactions. A stoichiometric equivalent of acryloyl chloride is added dropwise at 0–5°C to mitigate exothermic heat generation. Triethylamine (1.1 equivalents) is commonly employed as a proton scavenger, facilitating HCl elimination.

Table 1: Comparative Solvent Performance in Direct Acylation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 0 → 25 | 2.5 | 88 | 99.2 |

| THF | 0 → 25 | 3.0 | 92 | 99.5 |

| Acetonitrile | 0 → 25 | 4.0 | 78 | 98.1 |

Data adapted from Evitachem product protocols and U.S. Patent 6,369,249.

Workup and Purification

Post-reaction, the mixture is washed with saturated sodium bicarbonate (3×) to remove residual HCl, followed by brine to eliminate polar impurities. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields N-(1-methyl-3-phenylpropyl)acrylamide as a colorless solid. Recrystallization from cyclohexane further enhances purity to >99.5%.

Lewis Acid-Catalyzed Acylation for Sterically Hindered Systems

For substrates with reduced nucleophilicity, Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) accelerate acylation by polarizing the acryloyl chloride carbonyl group. This method is less common for 1-methyl-3-phenylpropylamine due to its high reactivity but finds utility in scaled industrial processes.

Catalytic Mechanism and Optimization

AlCl₃ (0.1 equivalents) in THF coordinates with acryloyl chloride, increasing electrophilicity at the carbonyl carbon. The reaction proceeds at ambient temperature, with exothermicity raising the mixture to 40–50°C. A 10% excess of acryloyl chloride ensures complete amine consumption, achieving yields of 84–89%.

Key Considerations:

-

Moisture-sensitive conditions necessitate rigorous solvent drying.

-

Catalyst removal requires post-reaction filtration through celite.

-

Elevated temperatures risk polymerization of the acrylamide product, necessitating inhibitor additives like hydroquinone (0.1% w/w).

Alternative Pathways: Acylation via Mixed Anhydrides

While less efficient, mixed anhydride methods using acrylic acid derivatives provide a halogen-free route. For example, coupling 1-methyl-3-phenylpropylamine with acrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM yields the target compound after 12 hours at 25°C. However, yields plateau at 72–75%, with byproduct formation necessitating extensive chromatography.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for verifying structural integrity.

Representative ¹H NMR Data (CDCl₃, 400 MHz):

-

δ 1.25 (s, 3H, CH₃)

-

δ 2.40–2.65 (m, 2H, CH₂)

-

δ 5.60–6.30 (m, 3H, acrylamide vinyl protons)

HPLC retention times (C18 column, acetonitrile/water 70:30) consistently show a single peak at 4.2 minutes, confirming >99% purity.

Environmental and Regulatory Considerations

Waste streams containing unreacted acryloyl chloride require neutralization with aqueous sodium hydroxide before disposal. Occupational exposure limits for acrylamide (0.03 mg/m³, 8-hour TWA) mandate rigorous air quality controls in production facilities .

Análisis De Reacciones Químicas

Tipos de Reacciones

La N-(1-Metil-3-fenilpropil)acrilamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

La N-(1-Metil-3-fenilpropil)acrilamida tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la N-(1-Metil-3-fenilpropil)acrilamida implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede afectar las vías de señalización celular y las interacciones proteicas. Por ejemplo, se ha demostrado que influye en las vías de la quinasa de adhesión focal (FAK) y la tirosina quinasa 2 rica en prolina (Pyk2), que están involucradas en la adhesión y migración celular . Además, puede formar enlaces covalentes con proteínas, alterando su función y estabilidad .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The 1-methyl-3-phenylpropyl group in N-(1-Methyl-3-phenylpropyl)acrylamide confers distinct physicochemical properties compared to other acrylamide derivatives:

Key Observations :

- Hydrophobicity : The 1-methyl-3-phenylpropyl group increases hydrophobicity compared to Nipam, likely reducing water solubility. This contrasts with plant-derived acrylamides, which contain polar groups (e.g., hydroxyl, methoxy) enhancing aqueous compatibility .

- Steric Effects : The bulky substituent may hinder polymerization kinetics or molecular packing in solid states, unlike Nipam’s compact isopropyl group .

Physicochemical Properties

- Melting Points : Plant-derived acrylamides (e.g., Compound 12g in ) exhibit moderate melting points (118–119°C) due to hydrogen bonding . The target compound’s bulky substituent may lower melting points by disrupting crystallinity.

- Solubility : Nipam’s isopropyl group allows moderate water solubility (critical for thermoresponsive polymers), whereas the 1-methyl-3-phenylpropyl group in the target compound likely limits solubility to organic solvents (e.g., dichloromethane, ethyl acetate) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Methyl-3-phenylpropyl)acrylamide, and how can reaction conditions be optimized?

- Methodology : A practical approach involves reacting acryloyl chloride with N-(1-methyl-3-phenylpropyl)amine under Schotten-Baumann conditions. Key steps include:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., polymerization).

- Solvent selection : Use a biphasic system (e.g., water/dichloromethane) with a base (e.g., NaOH) to neutralize HCl byproducts.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and reaction time (2–4 hours) for maximum yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- 1H NMR : Analyze the acrylamide vinyl protons (δ 5.6–6.5 ppm, doublets with J = 10–17 Hz) and the methyl group on the propyl chain (δ 1.2–1.4 ppm, singlet).

- FT-IR : Confirm the acrylamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]+ (calculated for C₁₃H₁₇NO: 204.13 g/mol).

Advanced Research Questions

Q. How does copolymerization with this compound affect thermoresponsive properties in smart polymers?

- Methodology :

- Copolymer design : Incorporate the monomer into poly(N-isopropylacrylamide-co-acrylamide) systems via free-radical polymerization (azobisisobutyronitrile initiator, 60–70°C).

- Phase transition analysis : Measure lower critical solution temperature (LCST) using differential scanning calorimetry (DSC). The bulky phenyl group may increase hydrophobicity, lowering LCST by 2–5°C.

- Kinetic studies : Use dynamic light scattering (DLS) to assess aggregation behavior during heating cycles .

Q. What experimental strategies resolve contradictions in reactivity data during copolymerization with vinyl monomers?

- Methodology :

- Reactivity ratio analysis : Apply the Fineman-Ross or Kelen-Tüdős method to determine monomer reactivity ratios (e.g., r₁ for acrylamide derivatives vs. r₂ for styrene).

- Controlled environments : Use inert atmospheres (N₂/Ar) to suppress oxygen inhibition, which can skew reactivity data.

- Cross-validation : Compare results from NMR monomer consumption rates with computational models (e.g., DFT calculations for radical stability) .

Q. How can molecular docking predict the bioactivity of this compound derivatives against enzymatic targets?

- Methodology :

- Target selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s phenyl and methyl groups.

- Docking protocols : Use AutoDock Vina with flexible ligand parameters. Key interactions include:

- Hydrogen bonding between the acrylamide carbonyl and catalytic residues.

- π-π stacking of the phenyl group with aromatic enzyme residues.

- Validation : Correlate docking scores (binding energy ≤ −7 kcal/mol) with in vitro inhibition assays (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.